molecular formula C17H19Cl2N3O2 B2911622 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097897-29-3

2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Cat. No. B2911622
CAS RN: 2097897-29-3
M. Wt: 368.26
InChI Key: PRJBDELBULATIT-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a selective antagonist of the CB1 receptor, which is a component of the endocannabinoid system. The endocannabinoid system is known to play a critical role in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. As such, DPA has been investigated for its potential therapeutic applications in a range of conditions, including obesity, addiction, and chronic pain.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide exerts its effects through selective antagonism of the CB1 receptor. The CB1 receptor is a component of the endocannabinoid system and is involved in a range of physiological processes, including pain sensation, mood regulation, and appetite control. By blocking the CB1 receptor, 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can modulate a range of physiological processes, including food intake, body weight, and pain sensation. 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is that it is a selective antagonist of the CB1 receptor, meaning that it can specifically target this receptor without affecting other components of the endocannabinoid system. However, one limitation of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is that it has relatively low potency compared to other CB1 antagonists, meaning that higher doses may be required to achieve therapeutic effects.

Future Directions

There are several potential avenues for future research on 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide. One area of interest is its potential as a treatment for obesity and addiction, which could have significant clinical implications. Additionally, further studies are needed to better understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide and its effects on the endocannabinoid system. Finally, the development of more potent and selective CB1 antagonists could help to improve the efficacy and safety of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide and other compounds targeting the endocannabinoid system.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide typically involves a multistep process that begins with the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenoxide. This intermediate is then reacted with 4-(1H-pyrazol-1-yl)cyclohexanone to form the desired product, 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has been optimized over the years to improve the yield and purity of the compound, and several variations of the synthesis method have been reported in the literature.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest has been its potential as a therapeutic agent for obesity. Studies have shown that 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can reduce food intake and body weight in animal models, suggesting that it may be an effective treatment for obesity. 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has also been investigated for its potential as a treatment for addiction, with promising results in animal models of drug addiction.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c18-12-2-7-16(15(19)10-12)24-11-17(23)21-13-3-5-14(6-4-13)22-9-1-8-20-22/h1-2,7-10,13-14H,3-6,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJBDELBULATIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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